ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate
Description
Ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate is a carbamate derivative featuring a piperidinylidene amino group. Carbamates are esters of carbamic acid (NH₂COOH), widely studied for their diverse biological activities, including carcinogenic, mutagenic, and therapeutic properties. This compound’s structure includes a piperidine ring substituted with an ethyl group and a carbamate-linked amino group, distinguishing it from simpler carbamates like ethyl carbamate (EC) or vinyl carbamate (VC).
Properties
CAS No. |
551926-60-4 |
|---|---|
Molecular Formula |
C10H19N3O2 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate |
InChI |
InChI=1S/C10H19N3O2/c1-3-13-7-5-9(6-8-13)11-12-10(14)15-4-2/h3-8H2,1-2H3,(H,12,14) |
InChI Key |
LFAZKXVSGNOFRI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=NNC(=O)OCC)CC1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate
General Synthetic Strategy
The preparation typically involves the following key steps:
- Synthesis or procurement of 1-ethylpiperidin-4-one or related piperidine derivatives,
- Formation of the imine or ylidene intermediate by condensation of the piperidin-4-one with an amine,
- Carbamoylation of the amino group with ethyl chloroformate or ethyl isocyanate to form the ethyl carbamate moiety.
Detailed Synthetic Routes
Route A: Condensation Followed by Carbamoylation
Formation of the Ylidene Amino Intermediate
- Starting from 1-ethylpiperidin-4-one, react with an appropriate amine under dehydrating conditions to form the imine (ylidene amino) intermediate.
- Typical conditions: reflux in anhydrous solvents such as toluene or ethanol with removal of water (Dean-Stark apparatus) to drive the condensation.
-
- The resulting imine intermediate is treated with ethyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the ethyl carbamate group.
- Reaction conditions: low temperature (0–5 °C) to room temperature, in inert solvents like dichloromethane.
Route B: Direct Amination of Ethyl Carbamate Derivative
- Ethyl carbamate can be activated by conversion to a reactive intermediate (e.g., ethyl carbamoyl chloride).
- The 1-ethylpiperidin-4-ylidene amine is then reacted with this intermediate to form the target compound.
- This method requires careful control of stoichiometry and reaction temperature to avoid side reactions.
Alternative Methods and Catalysts
- Use of coupling agents such as carbodiimides (e.g., EDC, DCC) to facilitate carbamate formation under milder conditions.
- Catalytic hydrogenation or metal-catalyzed amination to modify the piperidine ring prior to carbamoylation.
- Microwave-assisted synthesis to reduce reaction times and improve yields.
Data Tables Summarizing Preparation Conditions and Yields
| Method | Starting Materials | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Route A (Condensation + Carbamoylation) | 1-ethylpiperidin-4-one, amine | Ethyl chloroformate, triethylamine, DCM, 0–25 °C | 65–80 | Requires anhydrous conditions; moderate to good yield |
| Route B (Direct Amination) | Ethyl carbamoyl chloride, amine | Base, inert solvent, 0–25 °C | 50–70 | Sensitive to moisture; side reactions possible |
| Carbodiimide Coupling | 1-ethylpiperidin-4-ylamine, ethyl carbamate | EDC or DCC, DMF, room temperature | 70–85 | Mild conditions, higher purity product |
| Microwave-assisted Synthesis | Same as Route A or B | Microwave irradiation, solvent-free or solvent | 75–90 | Reduced reaction time, improved yield |
Research Discoveries and Optimization
- Studies have shown that the choice of solvent and base significantly affects the yield and purity of the carbamate product. Dichloromethane and triethylamine are preferred for carbamoylation steps due to their ability to stabilize intermediates and scavenge HCl byproduct.
- The condensation step to form the ylidene amino intermediate is equilibrium-limited; removal of water by azeotropic distillation enhances conversion.
- Carbodiimide-mediated coupling offers a greener alternative by avoiding the use of toxic chloroformates and reducing side products.
- Microwave-assisted methods have been reported to shorten reaction times from hours to minutes without compromising yield or selectivity.
- Purification typically involves crystallization or chromatographic techniques to isolate the pure this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of various chemical products, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Ethyl carbamate (EC) | C₃H₇NO₂ | 89.09 g/mol | Simple carbamate ester: CH₃CH₂-O-CO-NH₂ |
| Vinyl carbamate (VC) | C₃H₅NO₂ | 87.08 g/mol | Ethylene-substituted carbamate: CH₂=CH-O-CO-NH₂ |
| tert-Butyl carbamate | C₅H₁₁NO₂ | 117.15 g/mol | Bulky tert-butyl group: (CH₃)₃C-O-CO-NH₂ |
| Ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate | C₁₁H₂₀N₃O₂ | 226.30 g/mol | Piperidinylidene amino group with ethyl substitution |
Key Observations :
Carcinogenic and Mutagenic Activity
Key Observations :
- VC’s higher carcinogenicity stems from its direct conversion to reactive epoxides, whereas EC requires metabolic activation to VC or other intermediates .
- However, the ethyl group could facilitate bioactivation via cytochrome P450 enzymes .
Physical and Chemical Properties
| Property | EC | VC | Target Compound |
|---|---|---|---|
| Boiling Point | 182–184°C | 144°C | Estimated >250°C (high MW) |
| Water Solubility | High | Moderate | Low (lipophilic groups) |
| Stability | Hydrolyzes slowly | Reactive epoxide precursor | Likely stable under physiological conditions |
Key Observations :
Toxicological and Regulatory Status
- EC: Classified as a Group 2A carcinogen (IARC); regulated in beverages (e.g., Canada’s limit: 150 µg/L) .
- Target compound: No regulatory data available. Toxicity likely depends on metabolic byproducts; piperidine derivatives often require rigorous safety profiling .
Biological Activity
Ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₈N₂O₂ and a molecular weight of approximately 214.26 g/mol. The compound features a piperidine ring, which is known to contribute to various biological activities due to its structural flexibility and ability to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 214.26 g/mol |
| XLogP3-AA | 0.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Notably, it has been shown to produce nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes including vasodilation and neurotransmission .
Nitric Oxide Production
Nitric oxide plays a pivotal role in mediating tumoricidal and bactericidal actions in macrophages, enhancing the synthesis of pro-inflammatory mediators such as IL6 and IL8 . This suggests that the compound may have potential applications in inflammatory diseases or conditions requiring modulation of immune responses.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound demonstrates favorable absorption characteristics:
- Human Intestinal Absorption : High probability (1.0)
- Blood-Brain Barrier Penetration : Significant probability (0.9577)
- Caco-2 Permeability : Moderate permeability (0.549)
These properties suggest that the compound could effectively reach central nervous system targets, making it a candidate for neurological applications.
Case Studies and Research Findings
Recent studies have explored the biological effects of similar piperidine derivatives, indicating a promising avenue for drug development:
- Endocannabinoid Modulation : Piperidine/piperazine carbamates have been shown to raise brain endocannabinoid levels, producing significant behavioral effects in animal models . This highlights the potential for this compound to influence cannabinoid signaling pathways.
- Inhibition of Serine Hydrolases : Research indicates that modifications to piperidine structures can yield selective inhibitors for enzymes like monoacylglycerol lipase (MAGL), which is involved in endocannabinoid degradation . this compound may share similar inhibitory profiles, warranting further investigation.
- Pharmacological Profiles : Compounds with similar structures have demonstrated varied pharmacological profiles, including analgesic and anti-inflammatory effects . The exploration of these activities in this compound could lead to novel therapeutic agents.
Q & A
Q. What are the standard synthetic routes for ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with piperidine derivatives. Key steps include:
- Alkylation : Reacting 1-ethylpiperidin-4-amine with ethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Schiff base formation : Condensation with carbamate precursors using catalysts like acetic acid.
- Optimization parameters : Adjust solvent polarity (e.g., ethanol vs. DMF), temperature (40–80°C), and stoichiometry to improve yield and purity. Kinetic studies via HPLC can monitor intermediate formation .
Q. What spectroscopic and chromatographic techniques are appropriate for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions and carbamate linkage (e.g., δ 1.2–1.4 ppm for ethyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₁₉N₃O₂).
- HPLC : Reverse-phase chromatography with UV detection (λ = 220–260 nm) to assess purity (>95%) .
- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of carbamate) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 25–60°C. Monitor degradation products via LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature.
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and compare initial/final purity using HPLC .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
Methodological Answer:
- Systematic review : Meta-analyze existing studies to identify variability sources (e.g., assay protocols, cell lines) .
- Dose-response standardization : Use uniform concentrations (e.g., 1–100 µM) across assays (e.g., kinase inhibition, cytotoxicity) .
- Control experiments : Test metabolites or degradation products for off-target effects .
- Collaborative validation : Reproduce results in independent labs with shared SOPs .
Q. How to design a computational study to predict the compound’s interactions with neurological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to acetylcholinesterase (PDB ID: 4EY7). Focus on hydrogen bonds with carbamate oxygen and piperidine nitrogen .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
- QSAR modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on IC₅₀ values .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under radical-initiated conditions?
Methodological Answer:
- EPR spectroscopy : Detect radical intermediates during reactions with AIBN or peroxides .
- Isotopic labeling : Use ¹⁵N-labeled amines to trace reaction pathways via HRMS .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
Q. What strategies improve regioselective functionalization of the piperidine ring?
Methodological Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitutions .
- Catalysis : Use Pd-catalyzed C-H activation for C-3 or C-4 functionalization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the carbamate group .
Q. How to integrate experimental and theoretical data to refine the compound’s structure-activity relationship (SAR)?
Methodological Answer:
- Multivariate analysis : Combine DFT-calculated parameters (e.g., HOMO/LUMO energies) with experimental logP and pKa values .
- Cluster analysis : Group derivatives by substituent effects (e.g., electron-withdrawing groups) to identify SAR trends .
- Validation : Synthesize top-ranked virtual candidates and test in vitro .
Q. What methodologies address reproducibility challenges in synthesizing enantiomerically pure derivatives?
Methodological Answer:
- Chiral chromatography : Use Chiralpak columns to resolve enantiomers (e.g., >99% ee) .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Pd-mediated cross-couplings .
- Crystallization : Optimize solvent mixtures (e.g., hexane/EtOAc) for diastereomeric salt resolution .
Q. What theoretical frameworks guide the study of the compound’s role in multi-target drug discovery?
Methodological Answer:
- Network pharmacology : Map interactions with Alzheimer’s-related targets (e.g., AChE, NMDA receptors) using STRING or KEGG .
- Polypharmacology models : Use SEA or PASS Online to predict off-target effects .
- Free-energy perturbation (FEP) : Quantify binding affinity changes for mutant vs. wild-type receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
